molecular formula C13H8F4O2 B6383842 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261903-09-6

5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6383842
CAS RN: 1261903-09-6
M. Wt: 272.19 g/mol
InChI Key: FEDAEGXJXXTSBV-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% (5-F3TFP) is an aromatic compound composed of a phenol ring with a 2-fluorophenyl substituent and a 3-trifluoromethoxyphenyl substituent. It is a white solid with a melting point of 121.8-123.2°C and a boiling point of 166-168°C. 5-F3TFP is an important intermediate in the synthesis of a variety of organic compounds and is used in a variety of fields including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action for 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% is not well understood, but it is thought to involve the formation of aryl radicals through a radical-chain reaction. The radicals can then react with other molecules to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% are not well understood, but it is thought to be relatively non-toxic. It is not known to be carcinogenic or mutagenic, and it is not known to have any adverse effects on the environment.

Advantages and Limitations for Lab Experiments

5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% is a relatively stable compound, with a melting point of 121.8-123.2°C and a boiling point of 166-168°C. It is relatively non-toxic and is not known to be carcinogenic or mutagenic. However, it is relatively expensive and may be difficult to obtain in some countries. Additionally, the reaction conditions for the synthesis of 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% may be difficult to control, and the reaction may be slow.

Future Directions

Future research on 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% should focus on improving the efficiency and yield of the synthesis, as well as exploring other potential applications. Additionally, further research should be conducted to better understand the mechanism of action and biochemical and physiological effects of 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95%. Other potential areas of research include exploring the potential for using 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% in biocatalysis and green chemistry, as well as exploring the potential for using 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% in the synthesis of other organic compounds.

Synthesis Methods

5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized via a variety of methods, including the Friedel-Crafts alkylation of 2-fluorophenol with 3-trifluoromethoxymethylbenzene. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at temperatures ranging from 80-120°C. The reaction is typically complete within 1-2 hours.

Scientific Research Applications

5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% can be used in the synthesis of the anti-inflammatory drug ibuprofen, while in agrochemicals it is used in the synthesis of the insecticide triflumuron. In materials science, 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% can be used in the synthesis of polymers, such as polyurethanes, and in the synthesis of dyes and pigments.

properties

IUPAC Name

3-(2-fluorophenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O2/c14-12-4-2-1-3-11(12)8-5-9(18)7-10(6-8)19-13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDAEGXJXXTSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686511
Record name 2'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)-3-trifluoromethoxyphenol

CAS RN

1261903-09-6
Record name 2'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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